molecular formula C14H16ClN3O2 B2961253 tert-butyl 5-amino-3-(4-chlorophenyl)-1H-pyrazole-1-carboxylate CAS No. 1040724-83-1

tert-butyl 5-amino-3-(4-chlorophenyl)-1H-pyrazole-1-carboxylate

Cat. No. B2961253
CAS RN: 1040724-83-1
M. Wt: 293.75
InChI Key: XFKQRQHSQSLOMT-UHFFFAOYSA-N
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Description

The compound “tert-butyl 5-amino-3-(4-chlorophenyl)-1H-pyrazole-1-carboxylate” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms .


Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions. For example, they can undergo protodeboronation, a reaction that involves the removal of a boron group .

Scientific Research Applications

Synthesis and Reactivity

tert-butyl 5-amino-3-(4-chlorophenyl)-1H-pyrazole-1-carboxylate is a versatile compound in organic synthesis, offering a pathway to various chemically and pharmacologically significant derivatives. A novel synthesis route for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides demonstrates its utility as an intermediate, facilitating a more versatile and efficient synthesis process than previously possible. This method capitalizes on a selective Sandmeyer reaction, underscoring the compound's role in streamlining synthetic pathways for related pyrazole derivatives (Bobko, Kaura, Evans, & Su, 2012).

Chemical Properties and Structural Studies

The chemical structure and properties of tert-butyl 5-amino-3-(4-chlorophenyl)-1H-pyrazole-1-carboxylate and its derivatives are subjects of interest in structural chemistry. Investigations into hydrogen-bonded chains and aggregates in pyrazole derivatives reveal intricate molecular interactions, which are crucial for understanding their behavior in various solvents and potential applications in material science. For example, studies have elucidated the formation of hydrogen-bonded chains and tetramolecular aggregates, offering insights into the compound's supramolecular assembly and its implications for material design (Abonía, Rengifo, Cobo, Low, & Glidewell, 2007).

Applications in Medicinal Chemistry

The structural versatility of tert-butyl 5-amino-3-(4-chlorophenyl)-1H-pyrazole-1-carboxylate makes it a valuable precursor in the development of potential therapeutic agents. Its derivatives have been synthesized and evaluated for antimicrobial and anticancer activities, highlighting the compound's relevance in drug discovery. Novel pyrazole derivatives, for instance, have shown promising results against various cancer cell lines, underscoring the potential of tert-butyl 5-amino-3-(4-chlorophenyl)-1H-pyrazole-1-carboxylate derivatives in the development of new anticancer medications (Hafez, El-Gazzar, & Al-Hussain, 2016).

Future Directions

Future research could focus on studying the properties and potential applications of this compound. For example, it could be studied for its potential biological activity, given that other pyrazole derivatives have shown various types of biological activity .

properties

IUPAC Name

tert-butyl 5-amino-3-(4-chlorophenyl)pyrazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2/c1-14(2,3)20-13(19)18-12(16)8-11(17-18)9-4-6-10(15)7-5-9/h4-8H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKQRQHSQSLOMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(=CC(=N1)C2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 5-amino-3-(4-chlorophenyl)-1H-pyrazole-1-carboxylate

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